1,3-Bis-(Z-Leu-Leu)-diaminoacetone Z-Leu-Leu-NH-CH2-CO-CH2-NH-Leu-Leu-Z
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z-LL)2 ketone can be synthesized through a multi-step process involving the coupling of protected amino acids followed by deprotection and cyclization. The synthesis typically starts with the protection of L-leucine, followed by coupling with another protected L-leucine. The intermediate product is then deprotected and cyclized to form the final compound .
Industrial Production Methods
While specific industrial production methods for (Z-LL)2 ketone are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are commonly used for producing peptide-based compounds .
Chemical Reactions Analysis
Types of Reactions
(Z-LL)2 ketone primarily undergoes inhibition reactions where it interacts with proteases. It does not significantly participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory function .
Common Reagents and Conditions
The compound is used in biochemical assays with reagents such as dimethyl sulfoxide (DMSO) for solubilization. It is typically stored at -20°C to maintain stability .
Major Products Formed
The primary product of (Z-LL)2 ketone reactions is the inhibited form of the target protease, such as signal peptide peptidase. This inhibition prevents the protease from processing its natural substrates .
Scientific Research Applications
(Z-LL)2 ketone is widely used in scientific research for its ability to inhibit signal peptide peptidase. This inhibition allows researchers to study the regulation of protein turnover, the cellular response to misfolded or damaged proteins, and the role of the ubiquitin-proteasome system in various cellular processes. It is also instrumental in investigating the mechanisms of action of the proteasome in cell cycle regulation, gene expression, and signal transduction .
Mechanism of Action
(Z-LL)2 ketone exerts its effects by selectively inhibiting signal peptide peptidase. It binds to the active site of the enzyme, preventing it from processing signal peptides. This inhibition alters the processivity of γ-secretase cleavage, which is crucial for the proper functioning of various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Calpain Inhibitor I: Another protease inhibitor that targets calpain, a different type of protease.
N-Ethylmaleimide: A compound that inhibits cysteine proteases by modifying thiol groups.
Emetine: An inhibitor of protein synthesis that also affects proteasomal activity.
Uniqueness
(Z-LL)2 ketone is unique in its selective inhibition of signal peptide peptidase without affecting other proteases such as lysosomal cathepsins and proteasomes. This specificity makes it a valuable tool for studying the precise roles of signal peptide peptidase in cellular processes .
Properties
Molecular Formula |
C43H64N6O9 |
---|---|
Molecular Weight |
809.0 g/mol |
IUPAC Name |
benzyl N-[4-methyl-1-[[4-methyl-1-[[3-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-2-oxopropyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C43H64N6O9/c1-27(2)19-34(46-40(53)36(21-29(5)6)48-42(55)57-25-31-15-11-9-12-16-31)38(51)44-23-33(50)24-45-39(52)35(20-28(3)4)47-41(54)37(22-30(7)8)49-43(56)58-26-32-17-13-10-14-18-32/h9-18,27-30,34-37H,19-26H2,1-8H3,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56) |
InChI Key |
JTVCWQUNPMKMER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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